N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
Description
N-(4-Ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound characterized by two morpholino groups at the 4- and 6-positions of the triazine core and a 4-ethylphenylamine substituent at the 2-position. The hydrochloride salt enhances its solubility for research applications. This compound is part of a broader class of 1,3,5-triazine derivatives, which are synthesized via sequential nucleophilic substitutions on cyanuric chloride ().
Properties
IUPAC Name |
N-(4-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2.ClH/c1-2-15-3-5-16(6-4-15)20-17-21-18(24-7-11-26-12-8-24)23-19(22-17)25-9-13-27-14-10-25;/h3-6H,2,7-14H2,1H3,(H,20,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERYGLMNDDNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, commonly referred to as XB6, is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention due to its significant biological activity, particularly as an inhibitor of key signaling pathways involved in cancer progression.
Chemical Structure and Properties
The molecular structure of XB6 features a triazine core substituted with morpholino groups and an ethylphenyl moiety. This unique configuration contributes to its biological activity and potential therapeutic applications. The chemical formula is represented as follows:
Key Structural Features:
- Triazine Ring: Central to the compound's activity.
- Morpholino Groups: Enhance solubility and biological interactions.
- Ethylphenyl Moiety: Imparts specificity towards certain kinases.
Research indicates that XB6 functions primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway and the mammalian target of rapamycin (mTOR) signaling pathway. These pathways are critical for regulating cell growth, proliferation, and survival. The inhibition of these pathways can lead to disrupted cellular metabolism and promote autophagy-dependent cell death in cancer cells.
Interaction Studies
In vitro studies have demonstrated that XB6 binds specifically to PI3K and mTOR complexes. This binding results in downstream effects on cellular signaling pathways that are essential for tumor growth and survival. The compound's ability to modulate these interactions positions it as a promising candidate for targeted cancer therapies .
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving this compound:
Case Studies
Recent studies have highlighted the therapeutic potential of XB6 in oncology:
- Preclinical Trials : In preclinical models, XB6 has shown efficacy in inhibiting tumor growth in xenograft models. The compound was well-tolerated with a favorable safety profile .
- Phase II Clinical Trials : As a lead compound in a series of dimorpholinotriazine-based inhibitors, XB6 is currently under investigation for its potential in treating brain tumors and central nervous system metastasis due to its ability to cross the blood-brain barrier .
Comparative Analysis with Related Compounds
The following table compares XB6 with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,6-Dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | Similar triazine core with nitrophenyl | Potential anti-cancer activity |
| 4,6-Dimorpholino-N-octyl-1,3,5-triazin-2-amine | Octyl group instead of ethylphenyl | Investigated for kinase inhibition |
| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amines | Trifluoromethyl group addition | Pan-class I PI3K inhibitor |
These compounds exhibit varying degrees of biological activity and specificity towards different kinases. The unique combination of the ethylphenyl group and morpholino substitutions in XB6 enhances its selectivity and potency against specific targets within the phosphoinositide signaling pathway .
Comparison with Similar Compounds
Core Structural Variations
The primary structural differences among morpholino-triazine derivatives lie in the aryl substituents at the 2-position and additional functional groups. Below is a comparative table of key analogs:
Yield and Purity :
- Morpholino-triazine derivatives typically achieve moderate-to-high yields (e.g., 50–88% in ).
- Analytical methods like RP-HPLC () and HRMS () confirm purity (>95% in most cases).
Research and Developmental Context
- Anticancer Potential: Compounds with chlorophenyl or hybrid heterocycles () show EGFR inhibition, suggesting the 4-ethylphenyl derivative could be screened for similar targets.
- Safety Profiles : MHY1485 () is labeled for research use only, emphasizing the need for rigorous toxicity studies in this class.
- Brain Penetration : PQR309 () demonstrates that structural modifications (e.g., trifluoromethylpyridine) can optimize CNS activity, a direction for further optimization of the target compound.
Q & A
Q. Table 1. Key Spectroscopic Data
| Technique | Key Peaks/Shifts | Reference |
|---|---|---|
| 1H NMR | δ 7.51–8.14 ppm (aromatic H) | |
| 13C NMR | δ 164–167 ppm (triazine C) | |
| IR | 1092 cm⁻¹ (C-O-C), 1631 cm⁻¹ (C=N) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
